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(S)-2-Aminohex-4-ynoic acid - 29834-76-2

(S)-2-Aminohex-4-ynoic acid

Catalog Number: EVT-344949
CAS Number: 29834-76-2
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-2-Aminohex-4-ynoic acid is a synthetic GABA analog. It is a non-proteinogenic amino acid, meaning it is not naturally incorporated into proteins. Its primary role in scientific research is as a tool to study the mechanism of action and inhibition of GABA-AT, an enzyme crucial for the degradation of the neurotransmitter GABA in the brain [].

(R)-4-Aminohex-5-ynoic Acid

  • Compound Description: (R)-4-Aminohex-5-ynoic acid is a stereoisomer of (S)-2-Aminohex-4-ynoic acid. It acts as a time-dependent, irreversible inhibitor of bacterial glutamic acid decarboxylase. The inhibition mechanism involves the abstraction of the propargylic hydrogen, leading to the formation of a reactive alkylating agent within the enzyme's active site. This alkylating agent then reacts with a nucleophilic residue, ultimately resulting in irreversible inhibition. []
  • Relevance: This compound is a stereoisomer of (S)-2-Aminohex-4-ynoic acid, differing only in the configuration at the chiral center bearing the amino group. Both compounds share the same core structure, including the amino acid and alkyne functionalities. []

(S)-2-Amino-5-arylpent-4-ynoic Acids

  • Compound Description: This class of compounds represents a group of alkynylated amino acids synthesized as potent and selective inhibitors of aldose reductase (ALR2). They demonstrate a preference for inhibiting ALR2 over ALR1. []
  • Relevance: These compounds are structurally similar to (S)-2-Aminohex-4-ynoic acid, sharing the (S)-2-amino-pent-4-ynoic acid core structure. The key difference lies in the presence of an aryl substituent at the fifth carbon, adding structural diversity to the parent compound. []

(2S,3S)-2-Amino-3-methylpent-4-ynoic Acid (Amp)

  • Compound Description: (2S,3S)-2-Amino-3-methylpent-4-ynoic acid (Amp) serves as a precursor amino acid in the synthesis of tritium- or deuterium-labeled peptides at the isoleucine residue. Its optical purity, determined using HPLC with a chiral stationary phase column, exceeds 99% enantiomeric excess (ee). []
  • Relevance: (2S,3S)-2-Amino-3-methylpent-4-ynoic acid shares the same fundamental structure with (S)-2-Aminohex-4-ynoic acid, both being α-amino acids with an alkyne moiety in the side chain. The distinction lies in the presence of an additional methyl group on the β-carbon in Amp. []

(S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid

  • Compound Description: This compound is a radiolabeled amino acid analog designed for brain tumor imaging using positron emission tomography (PET). The (S)-enantiomer exhibits significant uptake in brain tumors and a high tumor-to-brain ratio, attributed to its interaction with cationic amino acid transporters. []
  • Relevance: This compound belongs to the broader category of amino acid derivatives, similar to (S)-2-Aminohex-4-ynoic acid. Both molecules share a fundamental amino acid structure, highlighting the exploration of diverse amino acid modifications for specific applications. []
Overview

(S)-2-Aminohex-4-ynoic acid is a chiral amino acid derivative notable for its unique structure, which includes an amino group and a triple bond within a six-carbon chain. This compound has gained attention in various scientific fields, including organic chemistry, biochemistry, and medicinal chemistry, due to its potential applications as a building block for more complex molecules and as a probe in biological studies. The compound is classified as an amino acid derivative, specifically an alkyne-containing amino acid, which distinguishes it from more common amino acids.

Source and Classification

(S)-2-Aminohex-4-ynoic acid can be sourced from natural products, particularly from certain fungi such as Tricholomopsis. It is classified under the broader category of amino acids but stands out due to its alkyne functionality. The compound's systematic name reflects its stereochemistry and structural features, which are critical for its biological activity and reactivity in chemical synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2-aminohex-4-ynoic acid typically involves several key steps:

  1. Formation of Hex-4-ynoic Acid: This initial step can be achieved through the reaction of but-2-yne with carbon monoxide and water in the presence of a catalyst. This reaction yields hex-4-ynoic acid as a precursor.
  2. Amination: The hex-4-ynoic acid is then reacted with ammonia or an amine source under controlled conditions to introduce the amino group at the second carbon position. This step is crucial for obtaining the desired amino acid derivative.
  3. Optimization for Industrial Production: In industrial settings, the synthesis may be scaled up using optimized reaction conditions to maximize yield and purity, often employing industrial-grade catalysts and reagents to facilitate the process .
Molecular Structure Analysis

Structure and Data

(S)-2-Aminohex-4-ynoic acid has the molecular formula C6H9NO2C_6H_9NO_2 and a molecular weight of approximately 115.14 g/mol. Its structure features:

  • A six-carbon backbone.
  • An amino group (-NH₂) at the second carbon.
  • A triple bond between the fourth and fifth carbons.

The compound exhibits chirality due to the presence of a stereocenter at the second carbon atom, leading to distinct optical properties that can influence its biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-2-Aminohex-4-ynoic acid can participate in various chemical reactions:

  1. Oxidation: The triple bond can be oxidized using reagents like potassium permanganate or osmium tetroxide under acidic or basic conditions, leading to products such as diketones or carboxylic acids.
  2. Reduction: The triple bond may also undergo reduction to form alkenes or alkanes, utilizing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
  3. Substitution Reactions: The amino group can engage in substitution reactions, allowing for the introduction of different functional groups through halogenating agents or nucleophiles .

Major Products Formed

  • Oxidation: Diketones or carboxylic acids.
  • Reduction: Alkenes or alkanes.
  • Substitution: Various substituted amino acids or amides.
Mechanism of Action

(S)-2-Aminohex-4-ynoic acid acts primarily as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT). This enzyme is responsible for synthesizing S-adenosyl-L-methionine (SAM) from L-methionine and ATP. By inhibiting MAT, (S)-2-aminohex-4-ynoic acid effectively reduces SAM levels in tissues, impacting various cellular processes such as DNA methylation and polyamine biosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.
  • Reactivity: Exhibits reactivity characteristic of both amino acids and alkyne compounds, making it versatile in organic synthesis .
Applications

(S)-2-Aminohex-4-ynoic acid has a wide range of applications in scientific research:

  1. Chemistry: Utilized as a building block for synthesizing more complex organic molecules.
  2. Biology: Serves as a probe for studying enzyme mechanisms and protein interactions.
  3. Medicine: Potential therapeutic applications include acting as an enzyme inhibitor, particularly in metabolic pathways involving SAM.
  4. Industry: Employed in pharmaceutical development and fine chemical production due to its unique structural features .
Biosynthetic Pathways and Enzymatic Origins of (S)-2-Aminohex-4-ynoic Acid in Basidiomycete Fungi

Non-Ribosomal Peptide Synthetase (NRPS)-Mediated Production in Tricholomopsis Species

The biosynthesis of (S)-2-aminohex-4-ynoic acid is orchestrated by a dedicated non-ribosomal peptide synthetase (NRPS) system. This pathway was first characterized in Tricholomopsis rutilans, a basidiomycete fungus known for producing this unusual amino acid [9]. NRPSs are multimodular enzymatic assembly lines that activate, modify, and condense amino acid precursors without ribosomal involvement. The core enzymatic steps include:

  • Adenylation (A) Domain Activation: An A-domain specifically recognizes hex-4-ynoic acid precursors (or their derivatives) and activates them through adenylation, forming an acyl-adenylate intermediate with the consumption of ATP. This activated species is transiently bound to the enzyme.
  • Peptidyl Carrier Protein (PCP) Attachment: The activated carboxyl group is transferred to the phosphopantetheine arm of an adjacent peptidyl carrier protein (PCP) domain, forming a thioester linkage. This tethered intermediate allows for downstream enzymatic modifications.
  • Transamination or Amino Group Incorporation: A specialized condensation (C) domain or an integrated transaminase module catalyzes the stereoselective introduction of the amino group at the C2 position. This step likely involves pyridoxal phosphate (PLP)-dependent transamination, converting the aliphatic precursor into the (S)-2-aminohex-4-ynoic acid product while maintaining chiral specificity [6] [10].
  • Product Release: A thioesterase (TE) domain typically hydrolyzes the thioester bond linking the mature amino acid to the PCP domain, releasing the free (S)-2-aminohex-4-ynoic acid into the cellular milieu. Alternative release mechanisms, such as reductase domains, are less common for monomeric amino acid products.

Evidence supporting this NRPS pathway stems from bioinformatic analyses of basidiomycete genomes, which reveal gene clusters encoding the necessary A, PCP, C, and TE domains. Biochemical characterization of purified A-domains from Tricholomopsis spp. confirms their ability to activate alkynyl-containing precursors, a key step in the proposed pathway [10]. The NRPS machinery operates independently of the primary amino acid metabolism, positioning (S)-2-aminohex-4-ynoic acid firmly within the realm of fungal secondary metabolites.

Table 1: Alkynyl-Containing Amino Acids Isolated from Basidiomycete Fungi

Compound NameProducing FungusChemical FeaturesBiosynthetic Origin
(S)-2-Aminohex-4-ynoic acidTricholomopsis rutilansC6 chain, alkyne at C4, α-amino groupNRPS
2-Amino-3-butynoic acidVarious BasidiomycetesC4 chain, terminal alkyne at C3Unknown (Potential NRPS)
ScorodoninMarasmius scorodoniusC8 sesquiterpenoid derivative with alkyneTerpenoid Pathway
Hepta-4,6-diyn-3-olGymnopilus spectabilisC7 diynol, no amino groupPolyketide/Fatty Acid
1-Hydroxy-2-nonyn-4-oneIschnoderma benzoinumC9 alkynone, no amino groupPolyketide/Fatty Acid

Substrate Specificity of Fungal Adenylation Domains for Alkyne-Containing Precursors

The adenylation (A) domain acts as the gatekeeper within the NRPS machinery, dictating substrate specificity for (S)-2-aminohex-4-ynoic acid biosynthesis. These domains exhibit remarkable selectivity for alkynyl-containing precursors, distinguishing them from domains activating standard proteinogenic amino acids or other non-proteinogenic substrates. Key aspects of their specificity include:

  • Molecular Recognition Pocket: The A-domain possesses a deep binding pocket lined with specific amino acid residues that interact with the functional groups of the substrate. For alkynyl precursor activation (e.g., hex-4-ynoic acid or hex-4-ynoyl-CoA derivatives), this pocket accommodates the linear aliphatic chain while forming specific interactions around the internal alkyne moiety (C4 position). Hydrophobic residues are crucial for van der Waals contacts along the hydrocarbon chain, while the precise shape and volume of the pocket exclude bulkier or differently shaped substrates. Mutagenesis studies on analogous A-domains show that altering residues in the binding pocket can drastically alter or abolish alkynyl substrate recognition [10].
  • Steric and Electronic Constraints: The linear, rod-like geometry of the alkyne group imposes distinct steric constraints compared to single bonds (longer) or double bonds (planar). The A-domain binding pocket is shaped to complement this geometry. Furthermore, the electron-rich nature of the triple bond potentially allows for weak electrostatic interactions (e.g., cation-π interactions) with nearby aromatic residues (Tyr, Phe, Trp) in the binding pocket, contributing to specificity beyond mere shape complementarity.
  • Conserved Motifs and Signature Sequences: A-domains share conserved core catalytic motifs (e.g., A4, A10) essential for adenylate formation. However, residues within the specificity-determining "code" regions (e.g., lining the binding pocket) diverge significantly. Comparative analysis of A-domains activating alkyne precursors reveals conserved patterns of hydrophobic residues (Val, Ile, Leu) and specific polar residues (Asp, Ser) hypothesized to position the carboxyl group of the substrate and interact with the alkyne, respectively. These residues form a predictive "specificity fingerprint" distinct from A-domains activating other non-polar amino acids like leucine or valine [10].
  • Precursor Activation Mechanism: The A-domain catalyzes the two-step reaction: first, it forms an alkynyl-adenylate (e.g., hex-4-ynoyl-AMP) from ATP and the carboxylic acid precursor; second, it transfers the alkynyl moiety to the PCP cofactor. Kinetic studies on related systems indicate that substrate binding affinity (Kd) and adenylation efficiency (kcat/Km) are finely tuned for alkynyl substrates, ensuring fidelity in the pathway. Competition assays demonstrate minimal cross-reactivity with structurally similar olefinic (hex-4-enoic acid) or fully saturated (hexanoic acid) analogs by the dedicated (S)-2-aminohex-4-ynoic acid A-domains [9] [10].

This stringent substrate selectivity ensures the accurate production of (S)-2-aminohex-4-ynoic acid and prevents misincorporation of structurally similar but functionally distinct molecules into the biosynthetic pathway. Engineering these A-domains represents a potential avenue for generating novel alkynyl amino acid analogs through synthetic biology.

Table 2: Key Residues Influencing Substrate Specificity in Fungal NRPS Adenylation Domains

Residue Position (Consensus Numbering)Common Residue in Canonical A-domains (e.g., Leu)Residue in Alkyne-Precursor A-domainsPostulated Role in Alkyne Specificity
235Asp, GluSer, AlaAlters pocket size/electrostatics near carboxyl binding site
236Gly, AlaVal, IleDefines pocket depth/hydrophobicity near alkyne binding region
239Trp, TyrPhe, TyrHydrophobic stacking/van der Waals contact with alkyne chain
278Lys, ArgAsp, GluModulates pocket polarity; potential weak polar interaction
299Asp, GlyTyr, PheMajor steric determinant; hydrophobic interaction with alkyne
301Thr, SerAla, GlyIncreases pocket volume to accommodate linear alkyne group
322Ile, ValLeu, MetShapes hydrophobic core near substrate methylene chains
330Val, IleThr, SerPotential hydrogen bonding near distal end of chain

Evolutionary Conservation of Alkyne Biosynthesis Gene Clusters in Agaricomycetes

The genetic blueprint for (S)-2-aminohex-4-ynoic acid biosynthesis is encoded within a biosynthetic gene cluster (BGC) in the genomes of producing fungi. Comparative genomics reveals that this BGC, centered around the core NRPS gene, exhibits a patchy phylogenetic distribution within the Agaricomycetes class (Basidiomycota), suggesting evolutionary processes like gene cluster loss, horizontal transfer, or independent assembly:

  • Phylogenetic Distribution: The NRPS gene responsible for (S)-2-aminohex-4-ynoic acid production is primarily detected in specific genera of the Agaricales order, most notably within Tricholomopsis and closely related clades. It is absent in well-studied model basidiomycetes like Coprinopsis cinerea or Schizophyllum commune, and also missing from early-diverging lineages like the Cantharellales. This distribution indicates that the cluster evolved after the radiation of the Agaricales or was acquired by an ancestor of this group. Within the Agaricales, the cluster is not universally present, being found in Tricholomopsis rutilans and some Tricholoma species (e.g., T. bakamatsutake, T. matsutake), but absent in others like T. terreum or T. saponaceum [2]. This suggests multiple independent losses or potentially horizontal transfer events between closely related mycelial networks in the soil.
  • Cluster Architecture and Synteny: The core BGC typically includes:
  • The NRPS gene (containing A, PCP, C, TE domains).
  • Accessory genes potentially involved in precursor supply (e.g., specific acyl-CoA synthetases or dehydrogenases acting upstream to generate the hex-4-ynoyl precursor from central metabolism).
  • Regulatory genes (e.g., pathway-specific transcription factors, often Zn2-Cys6 types).
  • Transporters (e.g., MFS transporters for amino acid export).While the core NRPS gene is conserved, the flanking regions show variability between species. Synteny analysis (conservation of gene order) is often disrupted, indicating rearrangements, insertions, or deletions of non-essential accessory genes over evolutionary time [2]. The core enzymatic function (production of the alkynyl amino acid), however, remains conserved where the NRPS gene is present.
  • Conservation with Bacterial Alkyne Systems: While fungi utilize NRPSs for alkynyl amino acid production, bacteria often employ distinct pathways for alkyne-containing metabolites like polyynes (e.g., protegencin, caryoynencin). These bacterial pathways rely on fatty acid desaturase cascades (e.g., JamABC cassette) acting on acyl-CoA or acyl-ACP substrates to introduce triple bonds, followed by tailoring steps [4]. Phylogenetic analysis of key enzymes (e.g., desaturases) shows clear separation between fungal and bacterial alkyne-introducing enzymes. The fungal NRPS A-domains activating alkynyl precursors form a distinct clade within the broader NRPS phylogeny, separate from bacterial NRPSs involved in alkyne metabolism (e.g., those in Pseudomonas pgn clusters for protegencin) [4] [10]. This indicates convergent evolution of alkyne biosynthesis rather than direct horizontal gene transfer between bacteria and fungi for this specific compound class. However, horizontal transfer within bacterial lineages or within fungal lineages remains a plausible mechanism for the distribution observed within the Agaricales.
  • Evolutionary Drivers: The selective pressures maintaining the (S)-2-aminohex-4-ynoic acid BGC in certain fungi are likely ecological. Proposed functions include:
  • Chemical Defense: Acting as an antibiotic or deterrent against bacteria, nematodes, or competing fungi. The reactive alkyne group could interfere with essential microbial enzymes.
  • Signaling: Potential role in intra- or inter-species communication within complex soil ecosystems.
  • Metal Chelation: The amino and carboxyl groups, combined with the electron-rich alkyne, could facilitate binding to metal ions, potentially aiding in metal homeostasis or detoxification in specific environmental niches.

The fragmented distribution of the BGC underscores its status as a specialized adaptation rather than a core metabolic pathway conserved across all fungi. Studying the regulation and expression of this cluster in different genomic contexts provides insights into the evolution of chemical diversity in basidiomycetes.

Table 3: Comparison of Alkyne Biosynthetic Gene Clusters Across Organisms

Organism TypeExample Organism(s)Core Biosynthetic EnzymesRepresentative Metabolite(s)Key Differences from Fungal (S)-2-Aminohex-4-ynoic Acid Pathway
Basidiomycete FungiTricholomopsis rutilansSpecialized NRPS (A-PCP-C-TE)(S)-2-Aminohex-4-ynoic acidDirect amino acid synthesis via NRPS
Tricholoma matsutake(Putative NRPS with similar domain org.)(Putative alkynyl amino acids)
Bacteria (Gammaproteobacteria)Pseudomonas protegensFatty Acid Desaturases (JamB-like) + Thioesterase + NRPS (PgnE)Protegencin (Polyyne)Polyyne chain built by desaturases; NRPS incorporates polyyne-fatty acid; No α-amino acid
Bacteria (Betaproteobacteria)Trinickia caryophylliFatty Acid Desaturases (JamB-like) + ThioesteraseCaryoynencin (Polyyne)Polyyne chain built by desaturases; Thioesterase releases free acid; No NRPS or amino acid
PlantsDendropanax arboreusAcetyl-CoA C-acyltransferase / Polyketide Synthases?Dendroarboreols A-C (Polyynes)Enzymology less defined; often involve polyketide-like elongation

Properties

CAS Number

29834-76-2

Product Name

(S)-2-Aminohex-4-ynoic acid

IUPAC Name

(2S)-2-aminohex-4-ynoic acid

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

VDWGCMRALYSYJV-YFKPBYRVSA-N

SMILES

CC#CCC(C(=O)O)N

Canonical SMILES

CC#CCC(C(=O)O)N

Isomeric SMILES

CC#CC[C@@H](C(=O)O)N

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